R(-)-Isoproterenol (+)-bitartrate
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Overview
Description
R(-)-Isoproterenol (+)-bitartrate: is a synthetic non-selective β-adrenergic receptor agonist and an isopropylamine analog of adrenaline. It is commonly used in medical settings to treat heart block, cardiac arrest, bradycardia, and occasionally asthma . This compound plays a crucial role in controlling myocardial contractility and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of R(-)-Isoproterenol (+)-bitartrate typically involves the reaction of isopropylamine with catechol derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired stereochemistry is achieved .
Industrial Production Methods: : Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process includes purification steps such as crystallization and filtration to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: : R(-)-Isoproterenol (+)-bitartrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form catecholamines.
Substitution: It can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Catecholamines and related compounds.
Substitution: Various substituted catechol derivatives
Scientific Research Applications
R(-)-Isoproterenol (+)-bitartrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of β-adrenergic receptor function and signaling pathways.
Medicine: Used in pharmacological research to study cardiovascular effects and as a model compound for drug development.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mechanism of Action
R(-)-Isoproterenol (+)-bitartrate exerts its effects by selectively activating β-adrenergic receptors, including both β1 and β2 receptors. This activation leads to an increase in heart rate and the force of heart contractions. The compound mimics the action of endogenous catecholamines like adrenaline and noradrenaline, leading to increased cyclic AMP levels and subsequent activation of protein kinase A, which mediates various physiological responses .
Comparison with Similar Compounds
Similar Compounds
Isoprenaline: Another β-adrenergic agonist with similar pharmacological properties.
Epinephrine: A naturally occurring catecholamine with broader receptor activity.
Norepinephrine: Another endogenous catecholamine with a different receptor profile
Uniqueness: : R(-)-Isoproterenol (+)-bitartrate is unique in its high selectivity for β-adrenergic receptors and its synthetic origin, which allows for precise control over its pharmacological properties. This makes it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C15H23NO9 |
---|---|
Molecular Weight |
361.34 g/mol |
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H17NO3.C4H6O6/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;5-1(3(7)8)2(6)4(9)10/h3-5,7,11-15H,6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m00/s1 |
InChI Key |
LBOPECYONBDFEM-RWALOXMOSA-N |
Isomeric SMILES |
CC(C)NC[C@@H](C1=CC(=C(C=C1)O)O)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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